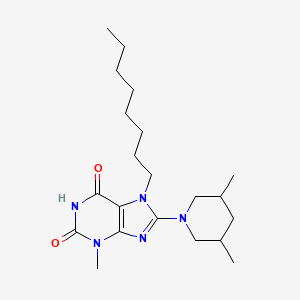
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, also known as DAPT, is a small molecule inhibitor of gamma-secretase. Gamma-secretase is an enzyme responsible for the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. DAPT has been shown to inhibit the production of beta-amyloid peptides and has potential therapeutic applications in the treatment of Alzheimer's disease.
Mecanismo De Acción
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid functions as a gamma-secretase inhibitor, blocking the cleavage of APP into beta-amyloid peptides. This leads to a reduction in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing beta-amyloid peptide production, improving cognitive function, and inhibiting tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is its specificity for gamma-secretase, which reduces the likelihood of off-target effects. However, this compound can also have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, including:
1. Further studies to elucidate the mechanisms of this compound's effects on beta-amyloid peptide production and cognitive function in Alzheimer's disease.
2. Investigation of the potential therapeutic applications of this compound in other disease models, including cancer.
3. Development of more specific and potent gamma-secretase inhibitors based on the structure of this compound.
4. Studies to investigate the potential side effects of this compound and to identify ways to minimize these effects.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease and other diseases.
Métodos De Síntesis
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 1-bromo-3-chloropropane to form 2,4-difluoro-N-(1-chloropropan-2-yl)aniline, which is then reacted with piperidine and ethyl acetoacetate to form this compound.
Aplicaciones Científicas De Investigación
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in reducing beta-amyloid peptide production and improving cognitive function. This compound has also been studied in other disease models, including cancer, where it has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-10-4-5-12(11(17)8-10)18-14(20)9-13(15(21)22)19-6-2-1-3-7-19/h4-5,8,13H,1-3,6-7,9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGCSYDKAUSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)


![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)

![N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762025.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2762030.png)
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)
![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2762034.png)


![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)